5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol This compound is characterized by the presence of an amino group, a propanoyl group, and a carboxylic acid group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems and optimized reaction conditions ensures high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, oxo derivatives, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-hydroxyiminopyrazole: This compound shares the amino group and heterocyclic structure but differs in the presence of a hydroxyimino group.
Pyrrole-2-carboxylic acid: Similar in structure but lacks the amino and propanoyl groups.
Uniqueness
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of functional groups attached to the pyrrole ring
Biological Activity
5-Amino-4-propanoyl-1H-pyrrole-2-carboxylic acid (also referred to as pyrrole-2-carboxylic acid derivatives) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrrole family of compounds, characterized by a five-membered aromatic ring containing nitrogen. This structural motif is known for its ability to interact with various biological targets, making it a candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrrole derivatives have been shown to act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to antiproliferative effects in cancer cells and anti-parasitic effects against Plasmodium species responsible for malaria .
- Antimicrobial Properties : Some studies have indicated that pyrrole derivatives exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications in the side chains significantly affect the potency against bacterial strains.
- Antitumor Activity : Research has demonstrated that certain pyrrole derivatives possess significant antitumor properties, potentially through their ability to inhibit key signaling pathways involved in cell proliferation . For instance, compounds derived from 4-amino-3-chloro-1H-pyrrole have shown efficacy in inhibiting cancer cell lines and tumor growth in vivo .
Case Study 1: Antimalarial Activity
A series of pyrrole-based compounds were evaluated for their ability to inhibit Plasmodium DHODH. The lead compound demonstrated nanomolar potency and significant efficacy in clinical studies, providing a promising alternative for malaria treatment . The compound's selectivity for parasitic enzymes over mammalian counterparts highlights its potential for reduced side effects in patients.
Case Study 2: Antitubercular Activity
In a study focused on the SAR of pyrrole-2-carboxamides, modifications led to compounds exhibiting potent anti-TB activity comparable to first-line drugs like isoniazid. Notably, the introduction of larger groups at specific positions significantly enhanced potency, demonstrating the importance of molecular structure in therapeutic efficacy .
Data Tables
Compound Name | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
Compound 1 | DHODH Inhibitor | 0.5 | Plasmodium DHODH |
Compound 2 | Antitubercular | <0.016 | M. tuberculosis |
Compound 3 | Antitumor | 1.0–1.6 | Cancer cell lines |
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-6(11)4-3-5(8(12)13)10-7(4)9/h3,10H,2,9H2,1H3,(H,12,13) |
InChI Key |
KYQRNCPNGFJUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(NC(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.